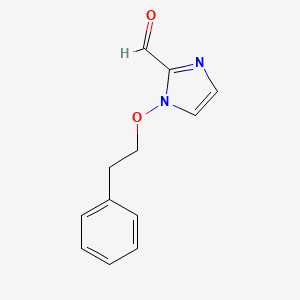

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde

Descripción

1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenethyloxy group attached to the imidazole ring, which is further substituted with a carbaldehyde group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Propiedades

IUPAC Name |

1-(2-phenylethoxy)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKYEBMFMRNKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCON2C=CN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde typically involves the reaction of 1H-imidazole-2-carbaldehyde with phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Análisis De Reacciones Químicas

Schiff Base Formation

The aldehyde group readily participates in condensation reactions with amines:

-

Example : Reaction with 2-aminothiophenol in ethanol under reflux yields a Schiff base (9 ) and a cyclized by-product (12 ) .

-

Conditions : Reflux in EtOH for 1 hour.

-

Products :

Compound Structure Yield 1H NMR (DMSO) 9 Schiff base 79% δ 2.16 (s, CH3), 6.48–6.97 (m, Ar-H), 8.02 (s, N=C-H) 12 Cyclized product 21% δ 2.66 (s, CH3), 7.34–8.04 (m, Ar-H), 12.56 (s, N-H)

-

Cyclocondensation Reactions

The aldehyde group facilitates cyclization with diamines:

-

Reaction : Condensation with 1,2-diaminobenzene in ethanol produces 2-((4-methyl-1H-imidazole-5-yl)methyleneamino)aniline (10 ) .

Functionalization via Electrophilic Substitution

The imidazole ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from the phenethyloxy group may limit reactivity.

Biological Activity Correlation

While not a direct reaction, derivatives of this compound exhibit therapeutic potential:

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be utilized in further chemical reactions.

Biology

- Biological Activity Studies : Research indicates that 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde exhibits potential antimicrobial and antifungal properties. These biological activities are under investigation to evaluate its efficacy against various pathogens.

Medicine

- Pharmacological Potential : The compound targets the Sigma-1 receptor (S1R), which is implicated in neurodegenerative diseases. Its interaction with S1R modulates several biochemical pathways, including autophagy and calcium signaling, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds targeting Sigma-1 receptors can mitigate excitotoxicity and inflammation in neuronal cells. The unique structure of this compound allows it to act as a modulator of these pathways, suggesting its viability in neuroprotective strategies .

Mecanismo De Acción

The mechanism of action of 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

1-(Phenethyloxy)-1H-imidazole: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.

1-(Phenethyloxy)-1H-imidazole-2-methanol: Contains a primary alcohol group instead of an aldehyde, affecting its reactivity and biological activity.

1-(Phenethyloxy)-1H-imidazole-2-carboxylic acid: The carboxylic acid group makes it more acidic and alters its solubility and reactivity.

Uniqueness: 1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the phenethyloxy and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Actividad Biológica

1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique imidazole ring structure, which is known for its diverse biological properties. The presence of the phenethyloxy group enhances its solubility and potential interaction with various biological targets. The compound's molecular formula is , and its CAS number is 478050-31-6.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring is particularly significant due to its role in forming hydrogen bonds, which can influence enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's efficacy varies among different cancer types, indicating a need for further investigation into its therapeutic applications.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability in breast and colon cancer cells. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.